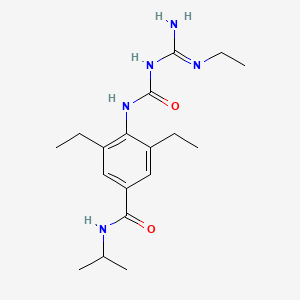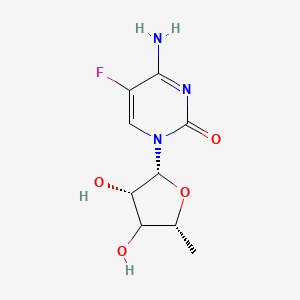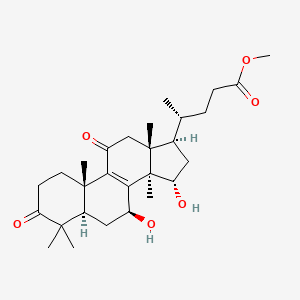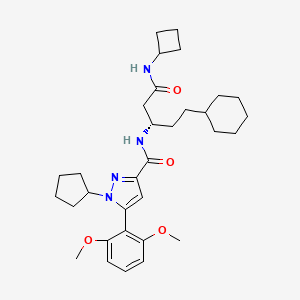
APJ receptor agonist 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APJ receptor agonist 7 is a compound that targets the apelin receptor, also known as the APJ receptor. This receptor is a G protein-coupled receptor that plays a significant role in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism. This compound has been studied for its potential therapeutic applications, particularly in the treatment of heart failure and other cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of APJ receptor agonist 7 involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in the synthesis include organic solvents, catalysts, and protecting groups to ensure the desired reaction conditions .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
Chemical Reactions Analysis
Types of Reactions: APJ receptor agonist 7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound include derivatives with enhanced binding affinity and selectivity for the APJ receptor. These derivatives are further evaluated for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
APJ receptor agonist 7 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a tool compound to study the structure-activity relationship of APJ receptor ligands. In biology, it is used to investigate the physiological and pathological roles of the apelin receptor in different tissues and organs. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of heart failure, hypertension, and other cardiovascular diseases.
Mechanism of Action
APJ receptor agonist 7 exerts its effects by binding to the apelin receptor and activating downstream signaling pathways. The binding of the agonist to the receptor induces conformational changes that facilitate the interaction with G proteins, leading to the activation of intracellular signaling cascades. These pathways include the activation of protein kinase B (Akt), extracellular signal-regulated kinases (ERK1/2), and other kinases involved in cell survival, proliferation, and metabolism. The activation of these pathways results in various physiological effects, such as increased cardiac contractility, vasodilation, and improved metabolic function .
Comparison with Similar Compounds
APJ receptor agonist 7 is unique in its high affinity and selectivity for the apelin receptor compared to other similar compounds. Some of the similar compounds include apelin-13, elabela, and BMS-986224. While apelin-13 and elabela are endogenous ligands for the apelin receptor, this compound is a synthetic compound designed to mimic their effects with improved pharmacokinetic properties. BMS-986224 is another synthetic APJ receptor agonist that has been studied for its potential therapeutic applications in heart failure. this compound has shown distinct advantages in terms of its binding affinity, selectivity, and pharmacological profile .
Properties
Molecular Formula |
C32H46N4O4 |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
N-[(3S)-1-(cyclobutylamino)-5-cyclohexyl-1-oxopentan-3-yl]-1-cyclopentyl-5-(2,6-dimethoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C32H46N4O4/c1-39-28-16-9-17-29(40-2)31(28)27-21-26(35-36(27)25-14-6-7-15-25)32(38)34-24(19-18-22-10-4-3-5-11-22)20-30(37)33-23-12-8-13-23/h9,16-17,21-25H,3-8,10-15,18-20H2,1-2H3,(H,33,37)(H,34,38)/t24-/m0/s1 |
InChI Key |
LOYFGOQECXZGSS-DEOSSOPVSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3CCCC3)C(=O)N[C@@H](CCC4CCCCC4)CC(=O)NC5CCC5 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3CCCC3)C(=O)NC(CCC4CCCCC4)CC(=O)NC5CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



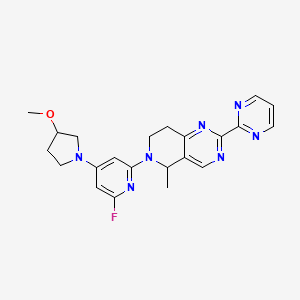

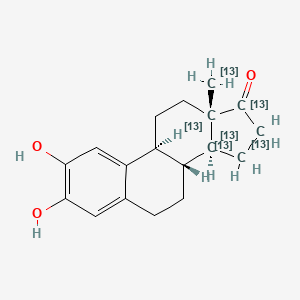
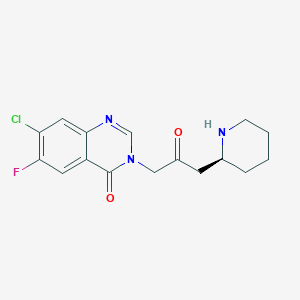
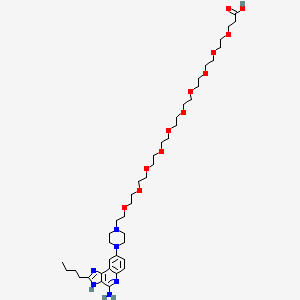
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
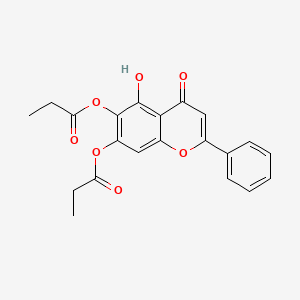
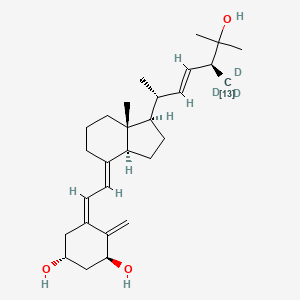
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)

